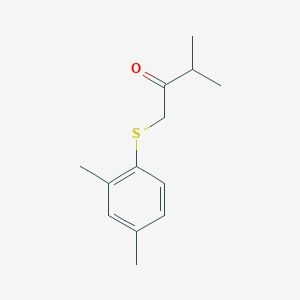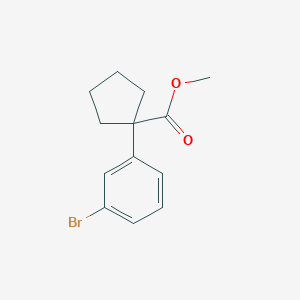
Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C₁₃H₁₅BrO₂. It is a derivative of cyclopentane, featuring a bromophenyl group and a carboxylate ester. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate can be synthesized through various methods. One common approach involves the esterification of 1-(3-bromophenyl)cyclopentanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Various substituted cyclopentane derivatives.
Reduction: 1-(3-bromophenyl)cyclopentanol.
Oxidation: 1-(3-bromophenyl)cyclopentanecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate is utilized in several scientific research areas:
Organic Chemistry: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: In the development of new drugs and therapeutic agents.
Material Science: As a precursor for the synthesis of polymers and other advanced materials.
Biological Studies: To investigate its biological activity and potential as a bioactive compound.
Wirkmechanismus
The mechanism of action of Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
- Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate
- Methyl 1-(3-bromophenyl)cyclohexane-1-carboxylate
Uniqueness
Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Its cyclopentane ring provides a balance between ring strain and stability, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C13H15BrO2 |
|---|---|
Molekulargewicht |
283.16 g/mol |
IUPAC-Name |
methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H15BrO2/c1-16-12(15)13(7-2-3-8-13)10-5-4-6-11(14)9-10/h4-6,9H,2-3,7-8H2,1H3 |
InChI-Schlüssel |
YGAWZWYEMNRJQJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCCC1)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


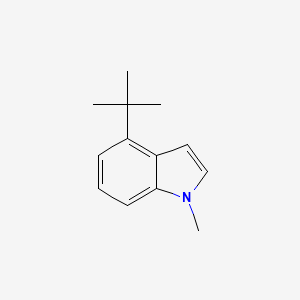
![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)
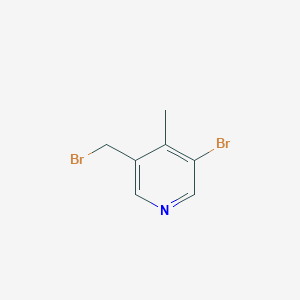
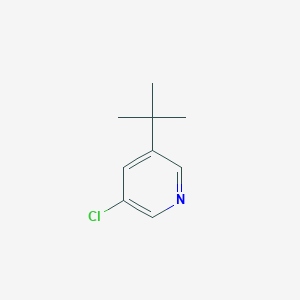
![Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B13654769.png)
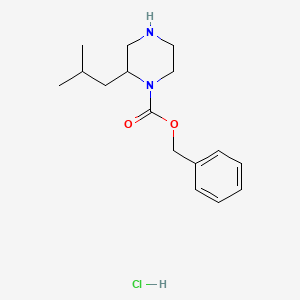
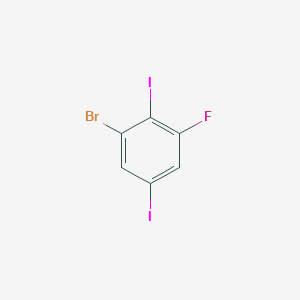
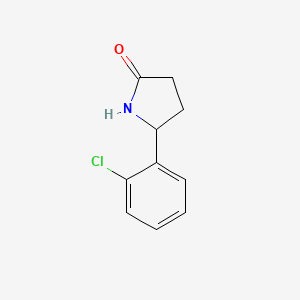
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13654793.png)

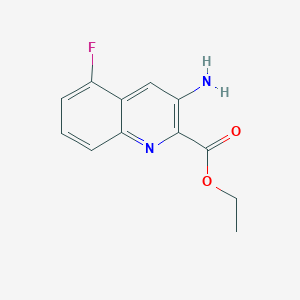

![2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13654821.png)
